3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid
Description
3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid is a branched-chain propanoic acid derivative featuring:
- A 2-methylpropanoic acid backbone with a central amino group at the 3-position.
- A 4-ethylbenzyl substituent [(4-ethylphenyl)methyl] at the 2-position.
- A methyl group adjacent to the benzyl group, contributing to steric hindrance.
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-ethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10-4-6-11(7-5-10)8-13(2,9-14)12(15)16/h4-7H,3,8-9,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSGOKXAFZPTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzylamine with a suitable alkylating agent, followed by the introduction of the amino and carboxyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) are used in the presence of catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-(4-Ethylphenyl)-2-methylpropanoic Acid
- Key differences: Lacks the 3-amino group present in the target compound.
- Impact: The absence of an amino group reduces polarity and hydrogen-bonding capacity, likely lowering water solubility compared to the target compound .
- Synthetic relevance: Intermediate in the synthesis of pharmaceuticals like Alectinib, indicating the 4-ethylphenyl-methyl-propanoate scaffold’s utility in drug development .
3-{[(4-Chlorophenyl)acetyl]amino}-3-[4-(tert-butyl)phenyl]propanoic Acid
- Key differences: Features a tert-butyl group (bulky hydrophobic substituent) and a 4-chlorophenyl-acetylamino group.
- Impact: The tert-butyl group enhances lipophilicity (higher logP), while the chloro substituent may influence electronic properties and metabolic stability. The acetylated amino group reduces basicity compared to the free amino group in the target compound .
2-{4-[6-Amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy}-2-methylpropanoic Acid
- Key differences: Contains a pyridine ring with amino and chlorophenyl substituents, linked via an ether bond.
- The amino group here is part of a heterocycle, differing from the aliphatic amino group in the target compound .
3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic Acid
- Key differences: Includes a hydroxyphenyl group and a benzyloxycarbonyl (Cbz)-protected amino moiety.
Physicochemical Properties (Inferred from Structural Features)
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP | Solubility Profile |
|---|---|---|---|---|
| Target compound | ~265 | Amino, carboxylic acid, ethylphenyl | ~2.1 | Moderate (polar groups) |
| 2-(4-Ethylphenyl)-2-methylpropanoic acid | ~206 | Carboxylic acid, ethylphenyl | ~3.5 | Low (no amino group) |
| 3-{[(4-Chlorophenyl)acetyl]amino}-... | ~404 | Chlorophenyl, tert-butyl, amide | ~4.8 | Low (bulky substituents) |
| 3-(4-Hydroxyphenyl)-2-[[Cbz-amino]... | ~462 | Hydroxyphenyl, Cbz-protected amine | ~3.0 | Moderate (hydroxyl, Cbz) |
Notes:
- The target compound’s amino and carboxylic acid groups enhance solubility in polar solvents compared to analogues lacking these moieties (e.g., ).
- Chlorine and tert-butyl substituents (e.g., ) increase logP, suggesting greater membrane permeability but lower aqueous solubility.
Biological Activity
3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid, also known as a derivative of β-amino acids, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an amino group, a branched propanoic acid backbone, and a phenyl moiety that enhances its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Amino Group : Contributes to the compound's ability to form hydrogen bonds.
- Ethylphenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
- Methylpropanoic Acid Backbone : Provides structural stability and influences the compound's solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological pathways. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes (COX-1 and COX-2), which are critical in the inflammatory response by reducing the synthesis of prostaglandins.
- Modulation of Enzyme Activity : The amino group can form hydrogen bonds with active site residues in enzymes, while the phenyl group engages in hydrophobic interactions, modulating enzyme activity.
Biological Activities
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting COX enzymes, thereby reducing inflammation-related symptoms.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though further research is needed to substantiate these findings.
- Metabolic Effects : In vivo studies have shown that related compounds can influence metabolic pathways, including improved glucose tolerance and altered body composition in animal models .
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound demonstrated significant inhibition of prostaglandin E2 production in cultured human cells. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
Study 2: Metabolic Impact
In a metabolic study involving mice treated with a related β-amino acid, significant reductions in body fat were observed alongside increased energy expenditure without changes in food intake. This suggests a potential role for the compound in metabolic regulation .
Research Applications
The diverse biological activities of this compound make it a valuable candidate for various research applications:
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Investigated for use in non-steroidal anti-inflammatory drugs (NSAIDs) due to its COX-inhibiting properties. |
| Biochemical Research | Used as a tool for studying enzyme-substrate interactions and protein-ligand binding dynamics. |
| Metabolic Studies | Explored for its effects on metabolic pathways and potential benefits in obesity and diabetes research. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
